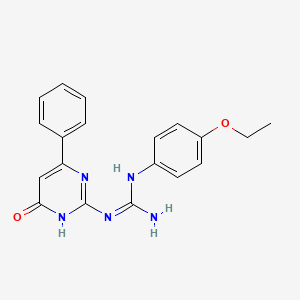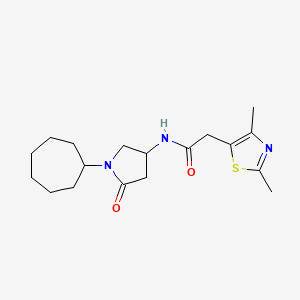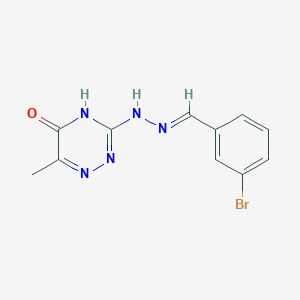
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, also known as EPG or AG-205, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPG belongs to the class of guanidine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is not fully understood. However, several studies have suggested that N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine exerts its pharmacological effects by modulating the activity of ion channels and receptors involved in pain and inflammation. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the generation and transmission of pain signals. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to exhibit several biochemical and physiological effects. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has several advantages for use in laboratory experiments. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit potent pharmacological properties at relatively low concentrations, which makes it a cost-effective option for research. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Future studies should focus on elucidating the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine and identifying its molecular targets. Additionally, studies should investigate the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine to determine its safety and efficacy in vivo. Finally, clinical trials are needed to evaluate the therapeutic potential of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine in humans.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine involves the reaction of 4-ethoxyaniline with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield 4-ethoxy-N-(2,4,6-trichloropyrimidin-5-yl)aniline. This intermediate is then reacted with phenyl isocyanate and ammonium acetate to give the final product, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported the anti-inflammatory and analgesic properties of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and inflammatory bowel disease. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-26-15-10-8-14(9-11-15)21-18(20)24-19-22-16(12-17(25)23-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORCTVUFPKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![2-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinamide](/img/structure/B6119152.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)

![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine](/img/structure/B6119217.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)

![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)